2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone
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Overview
Description
2-oxa-5-azabicyclo[221]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone is a complex organic compound featuring a bicyclic structure with both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized starting from 4R-hydroxy-L-proline.
Attachment of the Pyrazole Moiety: The 1-ethyl-1H-pyrazole group is introduced through a coupling reaction, often using reagents such as pyrazole derivatives and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors to improve yield and reduce reaction times. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bicyclic core can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-oxa-5-azabicyclo[221]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a pharmacophore in drug design. Its bicyclic structure can mimic natural products, making it a candidate for the development of new therapeutic agents targeting various biological pathways.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings, where specific structural properties are required.
Mechanism of Action
The mechanism of action of 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The bicyclic core provides a rigid framework that can fit into specific binding sites on proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-oxa-5-azabicyclo[2.2.1]heptane: A simpler analog without the pyrazole moiety.
1-ethyl-1H-pyrazol-5-ylmethanone: Lacks the bicyclic core, providing a more flexible structure.
Uniqueness
2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone is unique due to its combination of a rigid bicyclic core and a flexible pyrazole moiety. This duality allows it to interact with a wide range of molecular targets, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
(2-ethylpyrazol-3-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-2-14-10(3-4-12-14)11(15)13-6-9-5-8(13)7-16-9/h3-4,8-9H,2,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USAZQXNMKPASST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N2CC3CC2CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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